5,7-Dimethyl-2-[(5-phenyl-1,2,4-triazin-3-yl)sulfanylmethyl]imidazo[1,2-a]pyrimidine
Beschreibung
5,7-Dimethyl-2-[(5-phenyl-1,2,4-triazin-3-yl)sulfanylmethyl]imidazo[1,2-a]pyrimidine is a heterocyclic compound featuring a fused imidazo[1,2-a]pyrimidine core substituted with methyl groups at positions 5 and 5. At position 2, it bears a sulfanylmethyl group linked to a 5-phenyl-1,2,4-triazine moiety. This structural complexity confers unique electronic and steric properties, making it a candidate for diverse pharmacological applications. Imidazo[1,2-a]pyrimidine derivatives are known for their antimicrobial, anticancer, and enzyme inhibitory activities, with substituents playing a critical role in modulating bioactivity .
Eigenschaften
IUPAC Name |
5,7-dimethyl-2-[(5-phenyl-1,2,4-triazin-3-yl)sulfanylmethyl]imidazo[1,2-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6S/c1-12-8-13(2)24-10-15(21-17(24)20-12)11-25-18-22-16(9-19-23-18)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJQJSWWRHHKTNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=CN12)CSC3=NC(=CN=N3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Substituent Effects
A. Core Modifications: Imidazo[1,2-a]pyridine vs. Imidazo[1,2-a]pyrimidine
- Imidazo[1,2-a]pyridine Derivatives :
Compounds like 2-phenylimidazo[1,2-a]pyridine () lack the pyrimidine nitrogen but exhibit superior antitubercular activity (MIC: 0.04–0.09 μM) compared to imidazo[1,2-a]pyrimidines. The absence of the pyrimidine nitrogen likely improves membrane permeability or target binding . - Imidazo[1,2-a]pyrimidine Derivatives :
The addition of a nitrogen atom in the pyrimidine ring (e.g., N-benzyl-2,6-dimethylimidazo[1,2-a]pyrimidine-3-carboxamide in ) reduces potency (MIC: 4.9 μM) but may enhance selectivity for DNA repair pathways .
B. Substituent Variations at Position 2
- Sulfanylmethyl vs. Carboxamide :
The sulfanylmethyl-triazine group in the target compound contrasts with carboxamide substituents (e.g., imidazo[1,2-a]pyridine-3-carboxamides in ). Carboxamides show submicromolar MICs against Mycobacterium tuberculosis, while sulfanylmethyl groups may improve solubility or metabolic stability due to sulfur’s nucleophilicity . - Nitrofuran-Tagged Derivatives :
Compounds like N-Cyclohexyl-5,7-dimethyl-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyrimidin-3-amine () replace the triazine with a nitrofuran group, enhancing antibacterial activity but increasing toxicity risks due to nitro group reactivity .
C. Methylation Patterns
- 5,7-Dimethyl Substitution :
The 5,7-dimethyl configuration in the target compound is shared with 5,7-dimethyl-2-(propylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine (). Methyl groups likely shield the core from oxidative metabolism, extending half-life .
Key Findings :
- Antimicrobial Activity : The target compound’s triazinyl-sulfanylmethyl group may offer broader-spectrum activity compared to nitrofuran-tagged derivatives, which are narrower in scope .
- Mechanistic Divergence : Subtle structural changes (e.g., pyridine vs. pyrimidine) alter mechanisms. For instance, imidazo[1,2-a]pyrimidines with nitroso groups target mitochondrial function, while pyridine analogs disrupt DNA .
Pharmacokinetic and Toxicity Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
